Acetamide, N,N'-(ethenylmethylsilylene)bis(N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) is a chemical compound with the molecular formula C11H22N2O2Si. It is also known by its IUPAC name, N,N’-[Methyl(vinyl)silanediyl]bis(N-ethylacetamide) . This compound is characterized by the presence of both acetamide and silylene groups, making it a unique organosilicon compound.
Vorbereitungsmethoden
The synthesis of Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) involves several steps. One common method includes the reaction of vinylmethylsilane with N-ethylacetamide in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Wirkmechanismus
The mechanism of action of Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) involves its interaction with specific molecular targets. The silylene group can form stable bonds with various substrates, facilitating the formation of complex structures. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its reactivity and functionality .
Vergleich Mit ähnlichen Verbindungen
Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) can be compared with other similar compounds such as:
N,N’-(vinylsilylene)bis(N-methylacetamide): This compound has a similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
Methylvinylbis(N-methylacetamido)silane: Another related compound with different substituents, affecting its chemical properties and uses.
The uniqueness of Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
87855-59-2 |
---|---|
Molekularformel |
C11H22N2O2Si |
Molekulargewicht |
242.39 g/mol |
IUPAC-Name |
N-[[acetyl(ethyl)amino]-ethenyl-methylsilyl]-N-ethylacetamide |
InChI |
InChI=1S/C11H22N2O2Si/c1-7-12(10(4)14)16(6,9-3)13(8-2)11(5)15/h9H,3,7-8H2,1-2,4-6H3 |
InChI-Schlüssel |
VMNLXFJTVKFDIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(=O)C)[Si](C)(C=C)N(CC)C(=O)C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.